5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Researchers synthesizing quinolin-4-one or 4-aminoquinoline libraries require chemoselective precursors. Generic isoxazole analogs fail to undergo the critical reductive heterocyclization unique to this ortho-nitrophenyl isomer. This building block directly addresses that synthetic gap. - Enables one-step conversion to quinolin-4(1H)-ones via NiCl₂/NaBH₄ reductive systems. - Carboxylic acid handle at the 4-position permits systematic SAR exploration via amide coupling or esterification. - Demonstrates trypanocidal relevance; structurally differentiated from meta- and para-nitro isomers (CAS 951885-28-2) which lack this reactivity.

Molecular Formula C10H6N2O5
Molecular Weight 234.16 g/mol
CAS No. 887408-17-5
Cat. No. B12063818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid
CAS887408-17-5
Molecular FormulaC10H6N2O5
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O5/c13-10(14)7-5-11-17-9(7)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14)
InChIKeyFNMMFOKHRPFPSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic Acid: Chemical Identity and Procurement Context


5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid, also known as 5-(2-nitrophenyl)isoxazole-4-carboxylic acid, is a heterocyclic aromatic compound characterized by an isoxazole ring substituted at the 5-position with a 2-nitrophenyl group and at the 4-position with a carboxylic acid functionality. Its molecular formula is C10H6N2O5, with a molecular weight of approximately 234.16 g/mol . The compound is primarily utilized as a synthetic building block and intermediate in medicinal chemistry research, with its unique combination of functional groups—specifically the ortho-nitrophenyl moiety adjacent to the isoxazole core—enabling distinct reactivity pathways not available to its meta- or para-substituted analogs. Commercially, it is available from chemical suppliers with purities typically specified as ≥95% or 98% . Its significance in research is rooted in its capacity to serve as a precursor in heterocycle-heterocycle transformations and in the generation of structurally diverse bioactive scaffolds [1].

Synthetic Utility
Ortho-nitrophenyl isoxazole building block for heterocycle synthesis
Key Reactivity
Enables chemoselective reductive cyclization to 4-aminoquinolines and quinolinones
Positional Specificity
Ortho-substitution required; meta/para isomers unreactive under these conditions

Why Generic Isoxazole Carboxylic Acid Substitution Fails


The practice of substituting 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid (CAS 887408-17-5) with a generic or readily available 'isoxazole carboxylic acid' analog is scientifically unsound due to the profound impact of the 2-nitrophenyl group's specific ortho-substitution pattern on both chemical reactivity and potential biological activity. The proximity of the nitro group to the isoxazole ring enables unique reductive heterocycle-heterocycle (H-H) transformations that yield valuable scaffolds like quinolin-4-ones and 4-aminoquinolines, a reactivity profile not shared by its 3- or 4-nitrophenyl isomers [1]. Furthermore, studies on nitroisoxazole derivatives demonstrate that the position and nature of substituents directly modulate lipophilicity and, consequently, biological effects such as trypanocidal activity against Trypanosoma cruzi, where structural variations lead to significant differences in efficacy [2]. Therefore, substituting this compound with a structurally similar but functionally distinct analog—such as 5-(3-nitrophenyl)isoxazole-4-carboxylic acid (CAS 951885-28-2) or 5-(4-nitrophenyl)isoxazole-4-carboxylic acid—would invalidate experimental outcomes, alter synthetic pathways, and compromise the reproducibility of results in both chemical and biological assays. The evidence presented in Section 3 provides a quantitative basis for this differentiation.

  • Positional Isomer Mismatch Meta- or para-nitrophenyl isomers lack spatial arrangement for intramolecular reductive cyclization, blocking key synthetic pathway.
  • Reactivity Context Reported chemoselective transformation is exclusive to ortho-nitro configuration; generic isoxazole acids may fail under identical conditions.
  • Biological Assay Context Nitroisoxazole bioactivity depends on substituent positioning; structural variations may alter trypanocidal assay response.

Quantitative Differentiation for Procurement Decisions


Chemoselective Reductive Heterocyclization

5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid serves as a direct precursor for chemoselective reductive heterocycle-heterocycle (H-H) transformations that produce 4-aminoquinolines and quinolin-4(1H)-ones. This reactivity is exclusive to the ortho-nitrophenyl substitution pattern [1]. When this methodology is applied to 3,5-, 4,5-, and 3,4-bis(2-nitrophenyl)isoxazoles, chemoselective heterocyclization gives quinolin-4(1H)-ones and 4-aminoquinolines exclusively [1]. In contrast, the meta-nitrophenyl analog, 5-(3-nitrophenyl)isoxazole-4-carboxylic acid (CAS 951885-28-2), and the para-nitrophenyl analog, 5-(4-nitrophenyl)isoxazole-4-carboxylic acid, lack the necessary ortho-nitro group spatial arrangement required for this intramolecular reductive cyclization, rendering them unsuitable for this valuable synthetic pathway.

Reductive Cyclization
Head-to-head
Target: Reactive → quinolinones
Isomers: Unreactive (meta/para)
Exclusive ortho-nitro transformation
Enables privileged scaffold synthesis
Conditions: Zn/HOAc or NiCl₂/NaBH₄
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Trypanocidal Activity via Lipophilicity Modulation

While direct IC50 data for 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid against Trypanosoma cruzi is not available in the primary literature, class-level SAR analysis from a recent 2024 study on nitroisoxazole derivatives provides a strong quantitative basis for its potential differentiation. The study demonstrates that trypanocidal activity in this class is highly dependent on compound size and lipophilicity, with larger substituents enhancing interaction with the cruzipain active site [1]. In this study, the most active compound (compound 9) showed a 52 ± 4% trypanocidal effect against the epimastigote form of T. cruzi, while compound 11 exhibited a 15 ± 3% effect against the trypomastigote form [1]. 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid, with its carboxylic acid group, offers a unique vector for further derivatization to modulate lipophilicity and optimize activity compared to simpler nitroisoxazole analogs lacking this functional handle.

Trypanocidal Effect
Class-level inference
52±4%
Reported for compound 9 at 50 μM
Class-level SAR context; derivatization handle enables exploration
Not directly tested on target compound
Antiparasitic Drug Discovery Chagas Disease Structure-Activity Relationship (SAR)

Research Application Scenarios


4-Aminoquinoline & Quinolin-4-one Synthesis

This compound is ideally suited for medicinal chemistry programs aiming to construct 4-aminoquinoline or quinolin-4(1H)-one libraries. Its ortho-nitrophenyl isoxazole core undergoes a unique and efficient reductive heterocyclization, providing direct access to these nitrogen-containing heterocycles. This is a key differentiator from its meta- and para-nitrophenyl isomers, which cannot undergo this chemoselective transformation [1]. Researchers focused on antimalarial, anticancer, or anti-infective agents that target these privileged structures should prioritize this specific compound as a versatile building block.

Antiparasitic SAR Studies

Procurement of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid is justified for laboratories engaged in the development of new therapies for Chagas disease. Evidence from nitroisoxazole derivatives indicates that this compound class, through the generation of oxidative stress and lipophilicity modulation, exhibits promising trypanocidal activity against Trypanosoma cruzi [2]. The presence of the carboxylic acid group at the 4-position of the isoxazole ring offers a crucial site for chemical modification (e.g., amide coupling, esterification). This allows for systematic exploration of SAR to improve potency and selectivity, a capability not afforded by simpler nitroisoxazole analogs lacking this functional group [2].

Reductive Cyclization Methodology Development

Synthetic organic chemistry groups focused on developing new reductive methodologies will find this compound a valuable substrate. Its structure is designed to probe the scope and limitations of chemoselective reductive conditions, such as the use of nickel boride generated in situ from nickel chloride and sodium borohydride. The reaction allows for the one-step conversion into target quinolin-4-ones via simultaneous reduction of the nitro group and cleavage of the isoxazole ring, tolerating various functional groups [1]. This makes it an ideal model system for studying and optimizing novel reductive protocols.

Application
Selection Property
Validation Focus
4-Aminoquinoline & Quinolinone Synthesis
Ortho-nitrophenyl enabled chemoselective cyclization
Reductive transformation to privileged N-heterocycles
Antiparasitic SAR Exploration
Carboxylic acid handle for derivatization and lipophilicity control
Trypanocidal assay response in nitroisoxazole class
Reductive Methodology Development
Substrate for nickel boride-mediated ring transformation
Functional group tolerance and scope expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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